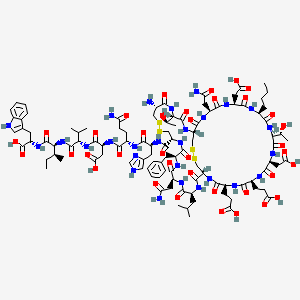
(Nle6)-Sarafotoxin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Nle6)-Sarafotoxin C is a synthetic peptide derived from the venom of the Israeli burrowing asp (Atractaspis engaddensis). This compound is a potent vasoconstrictor and has been studied for its effects on cardiovascular systems. It is a modified version of Sarafotoxin C, where the sixth amino acid is replaced with norleucine, enhancing its stability and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Nle6)-Sarafotoxin C typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like HBTU or DIC.
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized for stability.
Chemical Reactions Analysis
Types of Reactions
(Nle6)-Sarafotoxin C can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Standard SPPS reagents like HBTU, DIC, and TFA.
Major Products
Oxidation: Methionine sulfoxide-containing peptides.
Reduction: Peptides with reduced disulfide bonds.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
(Nle6)-Sarafotoxin C has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in vasoconstriction and cardiovascular research.
Medicine: Potential therapeutic applications in treating cardiovascular diseases due to its potent vasoconstrictive properties.
Industry: Utilized in the development of peptide-based drugs and as a tool in pharmacological studies.
Mechanism of Action
(Nle6)-Sarafotoxin C exerts its effects by binding to endothelin receptors, specifically the ETA and ETB receptors. This binding triggers a cascade of intracellular events leading to vasoconstriction. The molecular targets include G-protein coupled receptors (GPCRs) and downstream signaling pathways involving calcium influx and smooth muscle contraction.
Comparison with Similar Compounds
Similar Compounds
Sarafotoxin C: The parent compound from which (Nle6)-Sarafotoxin C is derived.
Endothelin-1: Another potent vasoconstrictor peptide with similar receptor targets.
Norleucine-containing peptides: Peptides with norleucine substitutions for enhanced stability.
Uniqueness
This compound is unique due to its enhanced stability and activity compared to Sarafotoxin C. The substitution of norleucine at the sixth position provides resistance to enzymatic degradation, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C104H149N27O37S4 |
|---|---|
Molecular Weight |
2497.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-5-amino-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-22,42-bis(2-amino-2-oxoethyl)-39-benzyl-16-butyl-4,7-bis(2-carboxyethyl)-10,19-bis(carboxymethyl)-13,28-bis[(1R)-1-hydroxyethyl]-45-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C104H149N27O37S4/c1-10-12-21-56-88(151)131-83(49(9)133)102(165)123-66(36-78(143)144)95(158)115-58(24-27-75(137)138)85(148)113-59(25-28-76(139)140)87(150)125-69-42-171-172-43-71(99(162)120-64(34-74(108)136)93(156)122-65(35-77(141)142)94(157)112-56)127-103(166)82(48(8)132)130-84(147)54(105)40-169-170-41-70(126-90(153)61(30-50-18-14-13-15-19-50)117-92(155)63(33-73(107)135)119-89(152)60(29-45(3)4)116-97(69)160)98(161)118-62(32-52-39-109-44-111-52)91(154)114-57(23-26-72(106)134)86(149)121-67(37-79(145)146)96(159)128-80(46(5)6)100(163)129-81(47(7)11-2)101(164)124-68(104(167)168)31-51-38-110-55-22-17-16-20-53(51)55/h13-20,22,38-39,44-49,54,56-71,80-83,110,132-133H,10-12,21,23-37,40-43,105H2,1-9H3,(H2,106,134)(H2,107,135)(H2,108,136)(H,109,111)(H,112,157)(H,113,148)(H,114,154)(H,115,158)(H,116,160)(H,117,155)(H,118,161)(H,119,152)(H,120,162)(H,121,149)(H,122,156)(H,123,165)(H,124,164)(H,125,150)(H,126,153)(H,127,166)(H,128,159)(H,129,163)(H,130,147)(H,131,151)(H,137,138)(H,139,140)(H,141,142)(H,143,144)(H,145,146)(H,167,168)/t47-,48+,49+,54-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-,82-,83-/m0/s1 |
InChI Key |
QXLYHZBSLHJVIU-LCCJKTNFSA-N |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC(=O)O)CC(=O)N)NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CC(C)C)CC(=O)N)CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N)[C@@H](C)O)CCC(=O)O)CCC(=O)O)CC(=O)O)[C@@H](C)O |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CC(=O)N)NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)C)CC(=O)N)CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N)C(C)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





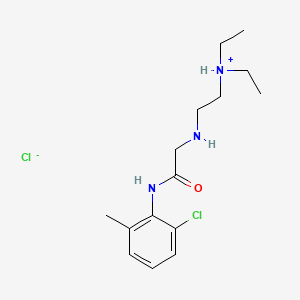
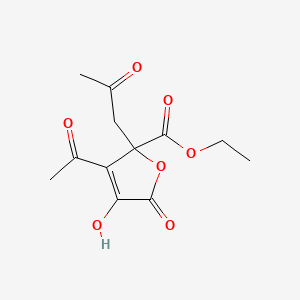
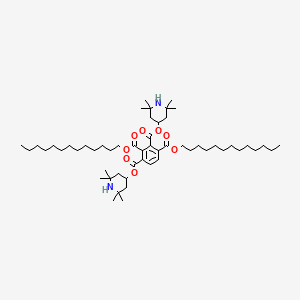
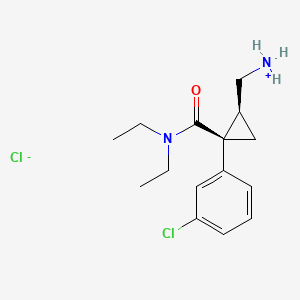
![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
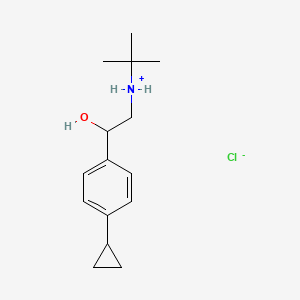

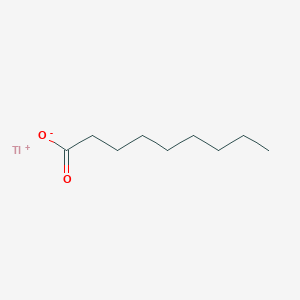
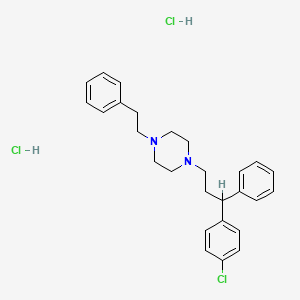
![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium](/img/structure/B13746936.png)
